molecular formula C8H11N3O3S B194310 trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane CAS No. 139757-68-9

trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

Cat. No. B194310
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-RNFRBKRXSA-N
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Description

Trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane (THMC) is a synthetic compound that has recently been studied for its potential applications in biochemistry and medicine. THMC is a unique molecule that has two chiral centers, which makes it an attractive target for asymmetric synthesis. It has been shown to have a variety of biological activities, including antimicrobial and anti-inflammatory effects. In addition, THMC has been used as a probe for studying enzyme kinetics and as a substrate for metabolic pathways.

Scientific Research Applications

Antiviral Properties

Trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane has demonstrated significant antiviral properties. Studies show that enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolane-5-yl]cytosine, a related compound, effectively inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and hepatitis B virus (HBV) replication in vitro (Wilson et al., 1993), (Condreay et al., 1996).

Structural Analysis for Antiviral Activity

Structural analysis of similar compounds has been pivotal in understanding their antiviral activities. The absolute configuration and structure of the (-)-cis enantiomer of a similar compound were determined, which highlighted its role as an active antiviral agent (Van Roey et al., 1993).

Synthesis and Biological Evaluation

The synthesis of derivatives of 1,3-oxathiolane nucleosides, including those with alterations to the 5-azapyrimidine and fluorosubstituted 3-deazapyrimidine structures, has been explored. These compounds were evaluated for their antiviral activity against HIV-1 and HBV, as well as their cytotoxicity against various tumor cell lines (Liu et al., 2000).

Inhibition of Hepatitis B Virus

The inhibition of HBV replication by cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine in primary human hepatocytes has been a notable area of research, demonstrating the compound's potential as an antiviral agent (Condreay et al., 1996).

Novel Synthesis Methods

Innovative methods for the synthesis of related compounds, such as lamivudine through cocrystal formation, have been developed. This has opened new avenues for producing these compounds on a larger scale (Roy et al., 2009).

Evaluation in Various Models

The efficacy of similar compounds against HBV has been evaluated in different models, including murine and in vivo models, confirming their antiviral potential (Condreay et al., 1994).

properties

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

CAS RN

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 2
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 3
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 4
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 5
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane
Reactant of Route 6
trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

Citations

For This Compound
1
Citations
BN Roy, GP Singh, D Srivastava… - … Process Research & …, 2009 - ACS Publications
A large-scale synthesis of (−)-[2R,5S]-4-amino-1- [2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidin-2-one (lamivudine) through resolution of racemic lamivudine by cocrystal …
Number of citations: 44 pubs.acs.org

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